Phenylalanine betaine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

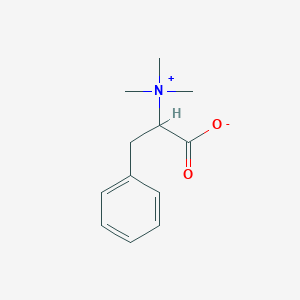

Phenylalanine betaine is an amino acid betaine derived from phenylalanine. It is a zwitterionic compound, meaning it has both positive and negative charges within the same molecule. This compound is of interest due to its potential biological and chemical properties, which are derived from its parent amino acid, phenylalanine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phenylalanine betaine can be synthesized through the reaction of phenylalanine with betaine aldehyde. The reaction typically involves the use of a reducing agent such as sodium borohydride to facilitate the reduction of the aldehyde group to an alcohol, forming the betaine structure.

Industrial Production Methods: Industrial production of this compound may involve the use of biotechnological methods, such as the fermentation of genetically engineered microorganisms. These microorganisms can be designed to overproduce phenylalanine, which can then be chemically modified to form this compound .

Análisis De Reacciones Químicas

Types of Reactions: Phenylalanine betaine can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The carboxyl group can be reduced to form alcohols.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: Formation of phenylalanine N-oxide.

Reduction: Formation of phenylalanine alcohol.

Substitution: Formation of halogenated phenylalanine derivatives.

Aplicaciones Científicas De Investigación

Biochemical Research

Phenylalanine betaine serves as a model system for studying protein structures and functions. Its unique properties allow researchers to investigate the effects of hydroxyl groups on protein stability and activity. The compound is particularly valuable in metabolic studies, where it can help elucidate the mechanisms of amino acid metabolism and transport in biological systems .

Table 1: Key Biochemical Applications of this compound

| Application Area | Description |

|---|---|

| Protein Structure | Used to study the impact of hydroxyl groups on protein conformation |

| Metabolic Studies | Investigates amino acid metabolism and transport mechanisms |

| Enzyme Research | Analyzes enzyme kinetics and substrate interactions |

Pharmaceutical Applications

In pharmacology, this compound has been explored for its potential therapeutic effects. It is being investigated as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders due to its ability to cross the blood-brain barrier via L-type amino acid transporter 1 (LAT1) .

Case Study: LAT1 Targeting Compounds

Recent studies have highlighted the importance of LAT1 selectivity in drug delivery systems. For instance, this compound analogs have shown promising results in enhancing drug accumulation in tumor cells while minimizing uptake in normal tissues. This selectivity is crucial for developing targeted therapies with reduced side effects .

Nutraceuticals and Food Science

This compound is also recognized for its role in food science, particularly as a flavor enhancer and nutritional supplement. It is naturally found in various food sources and contributes to the overall taste profile of products .

Table 2: Nutraceutical Applications of this compound

| Application Area | Description |

|---|---|

| Flavor Enhancement | Used to improve taste and aroma in food products |

| Nutritional Supplement | Acts as an amino acid supplement for dietary needs |

Therapeutic Potential in Cancer Treatment

The selective transport mechanism of this compound through LAT1 makes it a candidate for cancer treatment strategies. Research indicates that modifying phenylalanine derivatives can enhance their affinity for LAT1, leading to improved delivery of chemotherapeutic agents directly to tumor sites .

Case Study: Bicyclic-Phe as a LAT1 Selective Compound

A study demonstrated that bicyclic-phenylalanine, an analog of this compound, exhibited enhanced LAT1 affinity and selectivity compared to its parent compound. This characteristic allows for more effective targeting of cancer cells, thus presenting a novel approach for drug design .

Mecanismo De Acción

Phenylalanine betaine primarily functions as a methyl donor in biological systems. It transfers a methyl group via the enzyme betaine homocysteine methyl transferase, converting homocysteine back into methionine and dimethylglycine. This process helps maintain methionine homeostasis and reduces homocysteine levels, which is beneficial for cardiovascular health .

Comparación Con Compuestos Similares

- Glycine betaine

- Alanine betaine

- Proline betaine

- Tryptophan betaine

Comparison: Phenylalanine betaine is unique due to its phenyl group, which imparts distinct chemical properties compared to other betaines. For example, glycine betaine lacks the aromatic ring, making it less hydrophobic and less reactive in electrophilic aromatic substitution reactions. This compound’s unique structure allows it to participate in a broader range of chemical reactions and potentially offers different biological effects .

Propiedades

Número CAS |

125982-49-2 |

|---|---|

Fórmula molecular |

C12H18NO2+ |

Peso molecular |

208.28 g/mol |

Nombre IUPAC |

[(1S)-1-carboxy-2-phenylethyl]-trimethylazanium |

InChI |

InChI=1S/C12H17NO2/c1-13(2,3)11(12(14)15)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/p+1/t11-/m0/s1 |

Clave InChI |

XTFQIRIHLGODFV-NSHDSACASA-O |

SMILES |

C[N+](C)(C)C(CC1=CC=CC=C1)C(=O)[O-] |

SMILES isomérico |

C[N+](C)(C)[C@@H](CC1=CC=CC=C1)C(=O)O |

SMILES canónico |

C[N+](C)(C)C(CC1=CC=CC=C1)C(=O)O |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.